2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is a synthetic phenolic derivative characterized by a central phenol ring substituted with an ethoxy group at the 6-position and a [(2,4-dimethylphenyl)amino]methyl moiety at the 2-position. This compound is structurally related to alkylphenols and aminophenols, which are widely studied for applications in polymer chemistry, antioxidants, and pharmaceuticals.
Properties
IUPAC Name |
2-[(2,4-dimethylanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)10-13(15)3/h5-10,18-19H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIWMYNACRHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217095 | |
| Record name | 2-[[(2,4-Dimethylphenyl)amino]methyl]-6-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019566-02-9 | |
| Record name | 2-[[(2,4-Dimethylphenyl)amino]methyl]-6-ethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019566-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2,4-Dimethylphenyl)amino]methyl]-6-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenylamine with formaldehyde and 6-ethoxyphenol under controlled conditions . The reaction typically requires a catalyst and is conducted in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation . This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges: The compound requires a multi-step synthesis involving reductive amination and etherification, with a yield of 42%—lower than simpler phenols like 2,4-dimethylphenol (yield >80%) .
Biological Activity
The compound 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is an organic molecule with significant potential in biochemical and medicinal research. Its structure features a dimethylphenyl group and an ethoxy-substituted phenol, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H23NO3
- Molecular Weight : 287.37 g/mol
- Structural Features : The compound contains both amino and phenolic functional groups, which enhance its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an enzyme inhibitor , modulating various biochemical pathways. The following table summarizes key mechanisms:
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interacts with enzyme active sites, potentially inhibiting their functions. |
| Receptor Modulation | Alters receptor conformation or binding affinity, influencing signaling pathways. |
| Antioxidant Activity | Exhibits properties that may reduce oxidative stress in biological systems. |
Antioxidant Properties
Studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative damage. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative stress.
Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial effects against various pathogens. Its ability to inhibit microbial growth could be leveraged in developing new antimicrobial agents.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. -
Therapeutic Applications :
- Cancer Research : The compound has been investigated for its potential role in cancer therapy due to its ability to modulate cellular signaling pathways.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
-
Comparative Studies :
Comparative studies with structurally similar compounds reveal that this compound exhibits unique biological activities not observed in other phenolic compounds.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Exploration of its effects on different biological targets using high-throughput screening methods.
- Development of derivatives to enhance potency and selectivity for specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
